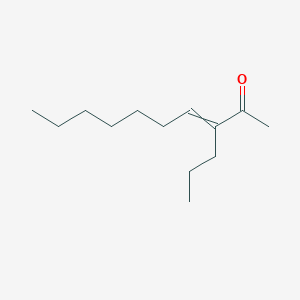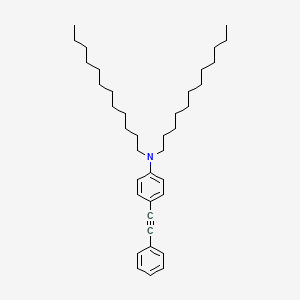
benzenamine, N,N-didodecyl-4-(phenylethynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, N,N-didodecyl-4-(phenylethynyl)- is a chemical compound known for its unique structure and properties It consists of a benzenamine core with two dodecyl groups and a phenylethynyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenamine, N,N-didodecyl-4-(phenylethynyl)- typically involves a multi-step process. One common method includes the alkylation of benzenamine with dodecyl bromide to introduce the dodecyl groups. This is followed by a Sonogashira coupling reaction to attach the phenylethynyl group. The reaction conditions often involve the use of palladium catalysts and copper co-catalysts under an inert atmosphere .
Industrial Production Methods
Industrial production of benzenamine, N,N-didodecyl-4-(phenylethynyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The choice of solvents, temperature control, and purification methods are crucial factors in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N,N-didodecyl-4-(phenylethynyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially at the phenylethynyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Benzenamine, N,N-didodecyl-4-(phenylethynyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of cell membrane interactions due to its amphiphilic nature.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of benzenamine, N,N-didodecyl-4-(phenylethynyl)- involves its interaction with molecular targets such as enzymes and receptors. The phenylethynyl group can participate in π-π interactions, while the dodecyl groups enhance the compound’s hydrophobicity, facilitating its incorporation into lipid membranes. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
N,N-Diphenyl-4-(phenylethynyl)aniline: This compound has a similar structure but with diphenyl groups instead of dodecyl groups.
9-(4-Phenylethynyl)-anthracene: Another compound with a phenylethynyl group, used in photophysical studies.
Uniqueness
Benzenamine, N,N-didodecyl-4-(phenylethynyl)- is unique due to its combination of hydrophobic dodecyl groups and a reactive phenylethynyl group. This combination imparts distinct physical and chemical properties, making it suitable for a wide range of applications.
Properties
CAS No. |
686721-59-5 |
|---|---|
Molecular Formula |
C38H59N |
Molecular Weight |
529.9 g/mol |
IUPAC Name |
N,N-didodecyl-4-(2-phenylethynyl)aniline |
InChI |
InChI=1S/C38H59N/c1-3-5-7-9-11-13-15-17-19-24-34-39(35-25-20-18-16-14-12-10-8-6-4-2)38-32-30-37(31-33-38)29-28-36-26-22-21-23-27-36/h21-23,26-27,30-33H,3-20,24-25,34-35H2,1-2H3 |
InChI Key |
NVMWERZGKIUFHI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN(CCCCCCCCCCCC)C1=CC=C(C=C1)C#CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



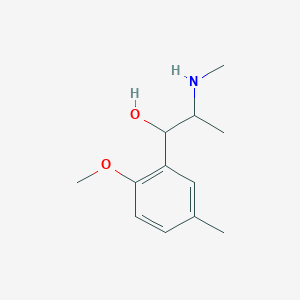

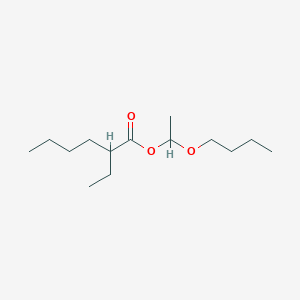


![((6R,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-6-YL)methanol](/img/structure/B12521537.png)
![Benzoic acid, 3-[[[[(2,4-dichlorophenyl)methyl]amino]carbonyl]amino]-](/img/structure/B12521539.png)
![S-{2-[(Phenylcarbamoyl)amino]ethyl}-L-cysteine](/img/structure/B12521541.png)
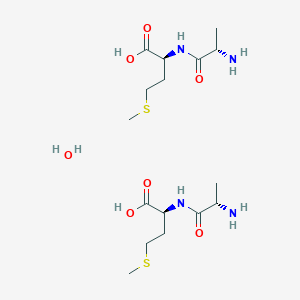
![7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine](/img/structure/B12521550.png)

![2-(Prop-2-en-1-yl)-4-[(trifluoromethyl)sulfanyl]phenol](/img/structure/B12521558.png)
